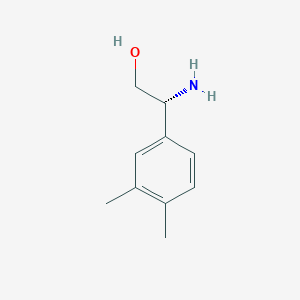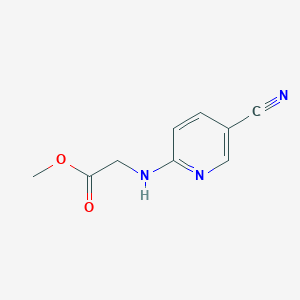
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is known for its potential therapeutic applications and is often studied for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (3S) configuration.
Final Product Formation: The final product is obtained by reacting the intermediate with methylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and chiral chemistry.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways Involved: Affecting signaling pathways related to pain perception and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(methylamino)-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different pharmacological properties.
Phenylbutanoic acid derivatives: Compounds with similar structural features but varying functional groups.
Methylamino derivatives: Compounds with the methylamino group attached to different carbon skeletons.
Uniqueness
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(3S)-3-(methylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Clave InChI |
LQJRBVUZUZRURL-PPHPATTJSA-N |
SMILES isomérico |
CN[C@@H](CC1=CC=CC=C1)CC(=O)O.Cl |
SMILES canónico |
CNC(CC1=CC=CC=C1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


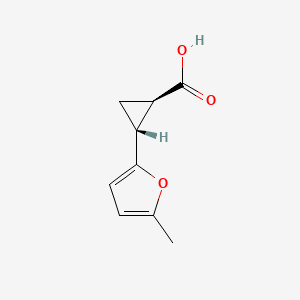
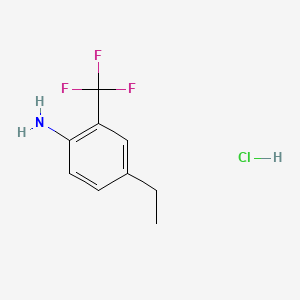
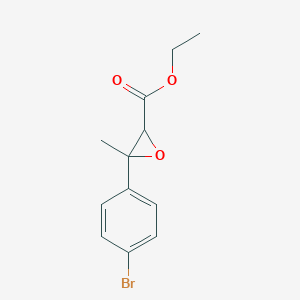
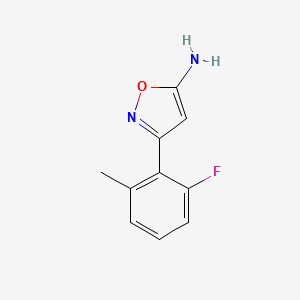
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
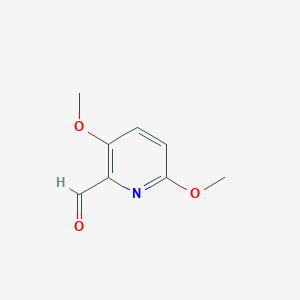
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

